N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

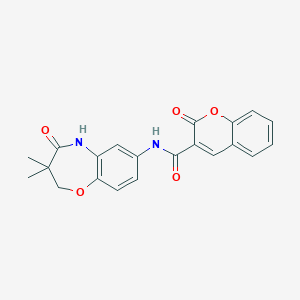

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a fused benzoxazepin core linked to a chromene carboxamide moiety. The benzoxazepin ring system (a seven-membered ring containing oxygen and nitrogen) is substituted with two methyl groups at position 3 and a ketone at position 2. The chromene group (a bicyclic structure with a fused benzene and pyran ring) is functionalized with a carboxamide at position 3.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-21(2)11-27-17-8-7-13(10-15(17)23-20(21)26)22-18(24)14-9-12-5-3-4-6-16(12)28-19(14)25/h3-10H,11H2,1-2H3,(H,22,24)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPXKGOQMKNHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety enables nucleophilic substitutions and hydrolytic processes:

Hydrolysis Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl (6N) under reflux (110°C, 6–8 hours), yielding 3-carboxy-2H-chromen-2-one and the corresponding benzoxazepin-7-amine.

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces sodium chromene carboxylate and free amine derivatives.

Nucleophilic Substitutions

-

Reaction with hydrazine hydrate (EtOH, 80°C, 4 hours) forms hydrazide derivatives, enabling further cyclization to triazole or thiazole analogs .

Chromene Ring Reactivity

The 2H-chromene-2-one system undergoes electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position of the chromene ring .

-

Halogenation : Bromine in acetic acid selectively substitutes at the C8 position .

1,3-Dipolar Cycloaddition

-

The α,β-unsaturated lactone of chromene reacts with azomethine ylides (generated from aziridines) under thermal or microwave conditions (120°C, DMF) to form spiro-oxazolidine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C6-nitro derivative | 75–80 |

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 80°C | Hydrazide | 85 |

Benzoxazepine Ring Modifications

The 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine core participates in:

Ring-Opening Reactions

-

Treatment with HBr (48% in AcOH) cleaves the oxazepine ring, yielding 2-aminophenol derivatives.

-

Reduction with LiAlH₄ (THF, 0°C) converts the lactam to a secondary amine .

Condensation Reactions

-

Reaction with aldehydes (e.g., benzaldehyde) in acetic acid under microwave irradiation (120°C, 10 minutes) forms Schiff base intermediates, which cyclize to fused heterocycles .

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Suzuki-Miyaura Coupling

-

Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (K₂CO₃, DMF/H₂O, 90°C) to introduce substituents at the chromene C6 position.

Photochemical Reactions

The chromene moiety undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane-linked dimers.

Stability Under Thermal Conditions

-

Decomposition occurs above 250°C, with loss of CO₂ from the carboxamide group (TGA analysis).

-

Microwave-assisted reactions (120°C, DMF) improve yield (85–90%) compared to conventional reflux (60–65%) .

Catalytic Hydrogenation

-

H₂/Pd-C (EtOH, 25°C) reduces the chromene double bond to a dihydrochromane system without affecting the benzoxazepine ring.

Biological Derivatization

-

Enzymatic hydrolysis (porcine liver esterase) selectively cleaves the carboxamide to carboxylic acid, enhancing water solubility for pharmacological studies .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing bioactive derivatives. Controlled conditions (solvent, temperature, catalysts) are critical for optimizing selectivity and yield .

Scientific Research Applications

Medicinal Chemistry

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds synthesized using this framework showed promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus .

Biological Studies

The compound's interaction with biological targets has been a focal point in research:

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The benzoxazepine structure allows it to bind effectively to enzyme active sites, potentially modulating their activity .

Material Science

The unique properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide make it suitable for applications in material science:

Polymer Synthesis

This compound can serve as a building block for synthesizing advanced polymeric materials. Its reactivity allows for the incorporation into various polymer matrices, enhancing their mechanical and thermal properties .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in multicomponent reactions (MCRs):

Synthesis of Complex Molecules

The compound facilitates the synthesis of more complex molecular architectures through its ability to participate in various organic reactions. This includes oxidation and substitution reactions that yield diverse functionalized derivatives .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the antimicrobial efficacy of various derivatives synthesized from N-(3,3-dimethyl-4-oxo...) against clinical isolates. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Enzyme Interaction

Research conducted on the enzyme inhibition potential revealed that compounds based on N-(3,3-dimethyl...) could inhibit specific kinases involved in cancer pathways. This opens avenues for developing targeted cancer therapies .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Escherichia coli | 32 |

| Compound B | Staphylococcus aureus | 16 |

| Compound C | Candida albicans | 64 |

Table 2: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Protein Kinase A | 50 |

| Compound B | Cyclin-dependent Kinase | 30 |

| Compound C | Phosphatase | 45 |

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | 1,5-Benzoxazepin | 1,5-Benzoxazepin | 1,5-Benzothiazepin |

| Substituents | 3,3-dimethyl, 4-oxo, chromene carboxamide | 5-ethyl, 3,3-dimethyl, 4-oxo, 2,6-difluorobenzamide | 7-bromo, 4-oxo, tert-butyl carbamate |

| Heteroatoms | O, N | O, N, F | S, N, Br |

| Molecular Formula | C₂₁H₁₈N₂O₅* | C₂₀H₂₀F₂N₂O₃ | C₁₂H₁₅BrN₂O₂S |

| Molecular Weight (g/mol) | 378.38 | 374.39 | 339.23 |

Key Observations:

Core Modifications : Compound A retains the benzoxazepin core but replaces the chromene carboxamide with a difluorobenzamide group, reducing conjugation. Compound B replaces oxygen with sulfur (benzothiazepin) and introduces a bromine atom, enhancing electronegativity and steric bulk.

In contrast, Compound A’s fluorine atoms may enhance metabolic stability and lipophilicity.

Physicochemical Properties

Hydrogen Bonding and Solubility :

- The target compound’s carboxamide and ketone groups enable hydrogen bond donation/acceptance, likely improving aqueous solubility compared to Compound B’s bromine and tert-butyl carbamate (less polar).

- Compound A’s difluorobenzamide may exhibit lower solubility due to fluorine’s electronegativity but higher membrane permeability.

Crystallographic Behavior :

- The target compound’s crystal packing is influenced by hydrogen bonds between the carboxamide and benzoxazepin ketone, as predicted by graph-set analysis (e.g., R₂²(8) motifs). Similar patterns are observed in benzoxazepin derivatives refined using SHELX software.

- Compound B’s sulfur atom and bromine substituent may disrupt packing efficiency, leading to lower melting points compared to the target.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepine derivatives and exhibits a range of biological activities that are being explored for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoxazepine moiety fused with a chromene ring, contributing to its unique chemical properties. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide exhibit anticancer properties. For instance, derivatives of benzoxazepines have been reported to induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various microbial strains through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of related oxazepine compounds, researchers found that a specific derivative reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 10 µM after 48 hours. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzoxazepine Derivative A | 10 | MCF-7 |

| Benzoxazepine Derivative B | 15 | HeLa |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Synthesis and Modification

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions including cyclization and functional group transformations. Modifications to the structure can significantly influence its biological activity and pharmacokinetic properties.

Q & A

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer : Fit data to a four-parameter logistic model (IC50, Hill slope) using nonlinear regression (GraphPad Prism). Assess outliers via Grubbs’ test and apply ANOVA for multi-group comparisons (p<0.05). Report confidence intervals for reproducibility .

Experimental Design & Optimization

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.